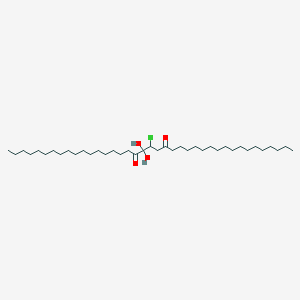
Sulfate de thiamine
Vue d'ensemble
Description
Thiamine sulfate, also known as vitamin B1 sulfate, is a water-soluble vitamin that plays a crucial role in energy metabolism. It is essential for the proper functioning of the heart, muscles, and nervous system. Thiamine sulfate is often used to treat or prevent vitamin B1 deficiency, which can lead to conditions such as beriberi and Wernicke-Korsakoff syndrome .
Applications De Recherche Scientifique
Thiamine sulfate has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Thiamine, also known as vitamin B1, plays a key role in intracellular glucose metabolism . It is thought to inhibit the effect of glucose and insulin on arterial smooth muscle cell proliferation . Thiamine is essential for normal growth and development and helps to maintain proper functioning of the heart and the nervous and digestive systems . Once absorbed, the vitamin is concentrated in muscle tissue .
Mode of Action
Thiamine can act through both coenzyme and non-coenzyme mechanisms . The well-known facilitation of acetylcholinergic neurotransmission upon the thiamine and acetylcholine co-release into the synaptic cleft has been supported by the discovery of thiamine triphosphate (ThTP)-dependent phosphorylation of the acetylcholine receptor-associated protein rapsyn, and thiamine interaction with the TAS2R1 receptor .
Biochemical Pathways
Thiamine is a critical and rate-limiting cofactor for multiple enzymes involved in carbohydrate metabolism, including transketolase, α-ketoglutarate dehydrogenase, pyruvate dehydrogenase, and branched chain α-keto acid dehydrogenase . These enzymes are involved in pathways that allow for the production of ATP, NADPH, and ribose-5-phosphate which are critical for generating cellular energy and downstream production of amino acids, nucleic acids, and fatty acids
Analyse Biochimique
Biochemical Properties
The principal biologically active form of Thiamine Sulfate is Thiamine Diphosphate (TDP), a required coenzyme for the essential decarboxylation reactions by which carbohydrates, fats, and alcohol are metabolized to produce energy . Thiamine Triphosphate is necessary for the regulation of ion channels in the nervous system .
Cellular Effects
Thiamine Sulfate is crucial for cellular function. It influences cell function by participating in the metabolism of glucose, which is essential for ATP production and thus, energy supply for cellular processes .
Molecular Mechanism
At the molecular level, Thiamine Sulfate exerts its effects through its active form, Thiamine Diphosphate. This compound acts as a coenzyme in the decarboxylation of α-keto acids, playing a vital role in the citric acid cycle, which is central to cellular respiration .
Temporal Effects in Laboratory Settings
In laboratory settings, Thiamine Sulfate’s effects can be observed over time. For instance, it has been found that approximately 90% of the total thiamine content in whole blood is present as Thiamine Diphosphate .
Metabolic Pathways
Thiamine Sulfate is involved in several metabolic pathways. As mentioned earlier, its active form, Thiamine Diphosphate, is a coenzyme in the decarboxylation of α-keto acids, a crucial step in the citric acid cycle .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Thiamine sulfate can be synthesized through several methods. One common method involves the reaction of thiamine hydrochloride with sulfuric acid. The reaction typically occurs under controlled conditions to ensure the formation of thiamine sulfate without significant degradation of the compound .
Industrial Production Methods
In industrial settings, thiamine sulfate is produced by reacting thiamine hydrochloride with sulfuric acid in large-scale reactors. The reaction mixture is then purified through crystallization or other separation techniques to obtain pure thiamine sulfate. The final product is often dried and milled to produce a fine powder suitable for pharmaceutical and nutritional applications .
Analyse Des Réactions Chimiques
Types of Reactions
Thiamine sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly sensitive to alkaline conditions, which can lead to its degradation .
Common Reagents and Conditions
Oxidation: Thiamine sulfate can be oxidized using reagents such as potassium ferricyanide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur in the presence of nucleophiles under acidic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of thiamine sulfate can lead to the formation of thiochrome, a fluorescent compound used in analytical chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiamine Hydrochloride: Another common form of vitamin B1, used similarly to thiamine sulfate.
Benfotiamine: A synthetic derivative of thiamine with higher bioavailability, often used in the treatment of diabetic complications.
Thiamine Monophosphate (ThMP): A phosphorylated form of thiamine involved in various metabolic processes.
Uniqueness
Thiamine sulfate is unique due to its sulfate group, which enhances its solubility in water compared to other thiamine derivatives. This property makes it particularly useful in aqueous formulations and intravenous preparations .
Propriétés
IUPAC Name |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O4S2/c1-8-11(3-4-20-22(17,18)19)21-7-16(8)6-10-5-14-9(2)15-12(10)13/h5,7H,3-4,6H2,1-2H3,(H2-,13,14,15,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXANYXRZRNXGSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856129 | |
| Record name | 2-{3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl}ethyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2380-61-2 | |
| Record name | Thiamine sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002380612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl}ethyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | THIAMINE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IL3N23PNS2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: Why is thiamine sulfate a common ingredient in plant tissue culture media?
A: Thiamine sulfate is a crucial component of plant tissue culture media as it acts as a precursor for thiamine pyrophosphate (TPP), a coenzyme essential for carbohydrate metabolism. [, , ] TPP is vital for several enzymatic reactions, including the citric acid cycle and the pentose phosphate pathway, which are crucial for energy production and biosynthesis in plant cells. Therefore, thiamine sulfate supplementation supports cell growth, division, and differentiation in vitro.
Q2: How does the concentration of thiamine sulfate in the culture medium impact plant development?
A: While the provided research articles do not directly compare different concentrations of thiamine sulfate, they highlight its inclusion as a standard component in their formulations. [, , ] This suggests that an optimal concentration exists for supporting plant growth and development. Further research is needed to determine the precise concentration range for specific plant species and developmental stages.
Q3: Can thiamine sulfate influence the germination rate and growth of plant embryos in culture?
A: Yes, the research indicates that media containing thiamine sulfate can positively impact seed germination and embryo development. For instance, in studies on Bletilla striata (an orchid species), a medium containing thiamine sulfate demonstrated improved germination rates and faster pseudobulb formation compared to control groups. [, ] This suggests that thiamine sulfate plays a role in promoting early developmental processes in vitro.
Q4: Are there any known stability concerns regarding thiamine sulfate in plant tissue culture media?
A: While the provided research does not directly address the stability of thiamine sulfate in the specific media formulations, it is known that thiamine can be susceptible to degradation under certain conditions, such as high temperatures or alkaline pH. [] Researchers should consider the potential for degradation and adjust media preparation and storage accordingly.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-acetyl-D-[1-13C]galactosamine](/img/structure/B583411.png)
![N-acetyl-D-[2-13C]glucosamine](/img/structure/B583412.png)
![1,4-Diazaspiro[bicyclo[3.2.0]heptane-3,1'-cyclopropane]](/img/structure/B583414.png)
![Ochratoxin B-[d5]](/img/structure/B583418.png)
![Ochratoxin C-[d5]](/img/structure/B583422.png)
![N-[2-13C]Acetyl-D-glucosamine](/img/structure/B583423.png)
![N-[1,2-13C2]Acetyl-D-glucosamine](/img/structure/B583424.png)

![N-[1,2-13C2]Acetyl-D-[UL-13C6]glucosamine](/img/structure/B583428.png)


